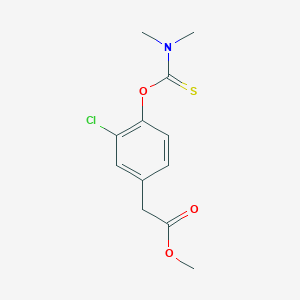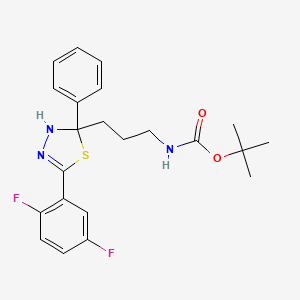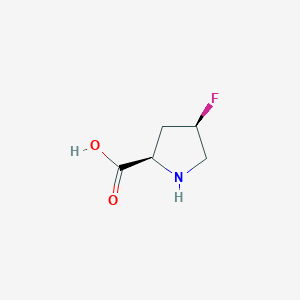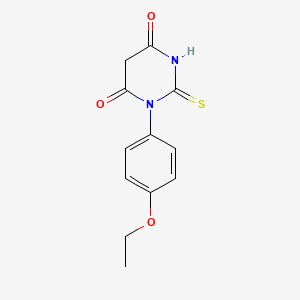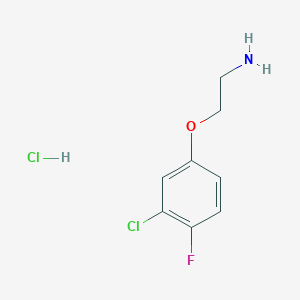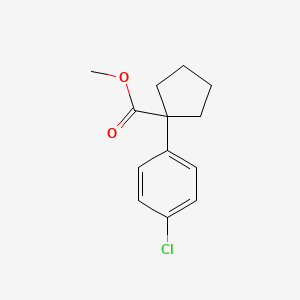
2-(4-Fluorophenoxy)phenol
説明
2-(4-Fluorophenoxy)phenol is a chemical compound with the CAS Number: 91378-26-6 and a molecular weight of 204.2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H9FO2 . The InChI code for this compound is 1S/C12H9FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H .Chemical Reactions Analysis
Phenols, including this compound, are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.2 . It is a solid at room temperature .科学的研究の応用
Synthesis Techniques and Intermediate Applications
- 2-(4-Fluorophenoxy)phenol is utilized as an important intermediate in the synthesis of various compounds. Zhang Yuan-yuan (2009) discussed a new synthesis technique of 4-(4'-cyano-2'-fluorophenoxy) phenol, which is a significant intermediate for phenoxypropionate herbicides. This method uses 4-hydroxyanisole and 3, 4-difluorobenzonitrile as starting materials and overcomes limitations like low yield and small production amounts (Zhang Yuan-yuan, 2009).
Role in Transformation of Phenol
- Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate. Their research indicated that the carboxyl group was introduced para to the phenolic hydroxyl group, highlighting the role of fluorinated phenols in such transformations (B. Genthner, G. Townsend, P. Chapman, 1989).
Use in pH Sensitive Probes
- Rhee, Levy, and London (1995) developed pH-sensitive probes using fluorinated o-aminophenol derivatives. These compounds show potential in measuring intracellular pH due to their sensitivity in the physiological pH range and negligible affinity for other physiological ions (C. Rhee, L. Levy, R. London, 1995).
Applications in Fluorogenic Acetoxymethyl Ethers
- Lavis, Chao, and Raines (2011) reported on using AM ether groups to mask phenolic fluorophores. These profluorophores offer a combination of low background fluorescence, high chemical stability, and high enzymatic reactivity, useful for imaging biochemical and biological systems (L. Lavis, Tzu-Yuan Chao, R. Raines, 2011).
Transformation and Metabolic Studies
- Tront and Saunders (2007) used NMR spectroscopy to study the fate of 4-chloro-2-fluorophenol in plants, revealing insights into the accumulation and transformation of contaminants and their metabolites in plant systems (J. Tront, F. Saunders, 2007).
Fluorinated Phenoxy Side Groups in Polymer Synthesis
- Takagi, Yasuda, Maehara, and Yamane (2004) explored microbial synthesis of polyhydroxyalkanoates with fluorinated phenoxy side groups, demonstrating the significant impact of fluorine atoms on the physical properties of these polymers (Y. Takagi, Ryouhei Yasuda, A. Maehara, T. Yamane, 2004).
特性
IUPAC Name |
2-(4-fluorophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPMMEMCHCNTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



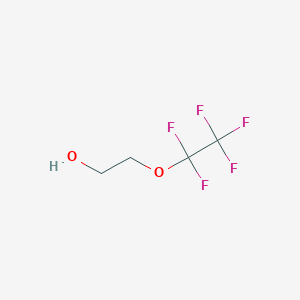
![2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3166684.png)
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)
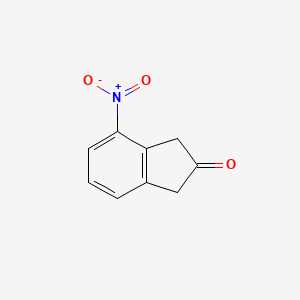

![Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3166737.png)
